3,4-dihydro-2H-1-benzopyran-4-carboximidamide hydrochloride
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Overview
Description
3,4-dihydro-2H-1-benzopyran-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzopyran ring system and a carboximidamide group.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-dihydro-2H-1-benzopyran-4-carboximidamide hydrochloride . These factors can include pH, temperature, presence of other molecules, and the specific biological environment in which the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzopyran-4-carboximidamide hydrochloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-carboximidamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1-benzopyran-4-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
3,4-dihydro-2H-1-benzopyran-4-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran-2-one: Known for its use in organic synthesis and as a precursor for other compounds.
3,4-dihydro-2H-1-benzopyran-4-amine: Studied for its potential biological activities.
3,4-dihydro-2H-1-benzopyran-4-carboxylic acid: Used in the synthesis of pharmaceuticals and other chemical products.
Uniqueness
3,4-dihydro-2H-1-benzopyran-4-carboximidamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzopyran ring and a carboximidamide group makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9;/h1-4,8H,5-6H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRXZVCCVLNYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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